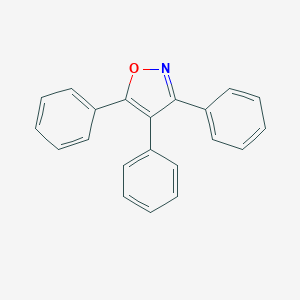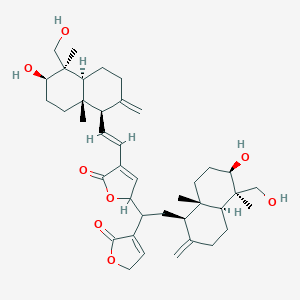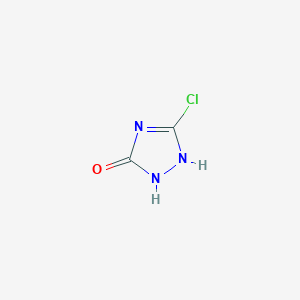
3,4,5-Triphenylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Triphenylisoxazole (TPI) is a heterocyclic compound that has been extensively studied for its unique chemical and biological properties. TPI is a derivative of isoxazole and is a highly conjugated molecule that exhibits strong fluorescence properties. Due to its unique properties, TPI has been widely used in scientific research and has shown potential for various applications.
作用機序
The mechanism of action of 3,4,5-Triphenylisoxazole is not fully understood. However, it is believed that 3,4,5-Triphenylisoxazole interacts with metal ions, such as copper and zinc, through coordination bonds. This interaction results in the formation of a complex that exhibits strong fluorescence properties. 3,4,5-Triphenylisoxazole has also been shown to exhibit potential antioxidant activity, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects:
3,4,5-Triphenylisoxazole has been shown to exhibit potential biological activity, including antioxidant and anti-inflammatory properties. 3,4,5-Triphenylisoxazole has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
実験室実験の利点と制限
3,4,5-Triphenylisoxazole has several advantages for use in laboratory experiments. It is a highly stable compound that exhibits strong fluorescence properties, making it an ideal fluorescent probe for the detection of metal ions. 3,4,5-Triphenylisoxazole is also relatively easy to synthesize, making it readily available for use in research. However, 3,4,5-Triphenylisoxazole has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 3,4,5-Triphenylisoxazole. One area of interest is the development of new fluorescent probes based on 3,4,5-Triphenylisoxazole for the detection of other metal ions. Another area of interest is the synthesis of new compounds based on 3,4,5-Triphenylisoxazole with potential biological activity, such as antioxidants and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 3,4,5-Triphenylisoxazole and its potential applications in the treatment of various diseases.
In conclusion, 3,4,5-Triphenylisoxazole is a unique compound that has shown potential for various applications in scientific research. Its strong fluorescence properties and potential biological activity make it an ideal candidate for the development of new compounds with potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of 3,4,5-Triphenylisoxazole and its potential applications in the treatment of various diseases.
合成法
The synthesis of 3,4,5-Triphenylisoxazole can be achieved through various methods, including the reaction of benzaldehyde and acetophenone with hydroxylamine hydrochloride in the presence of sodium carbonate. Another method involves the reaction of benzaldehyde, acetophenone, and anhydrous hydrazine in the presence of acetic acid and sodium acetate. Both methods yield 3,4,5-Triphenylisoxazole as a yellow crystalline solid.
科学的研究の応用
3,4,5-Triphenylisoxazole has been extensively studied for its potential applications in scientific research. One of the most notable applications of 3,4,5-Triphenylisoxazole is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. 3,4,5-Triphenylisoxazole has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. In addition, 3,4,5-Triphenylisoxazole has been used as a building block for the synthesis of other compounds with potential biological activity.
特性
CAS番号 |
22020-72-0 |
|---|---|
製品名 |
3,4,5-Triphenylisoxazole |
分子式 |
C21H15NO |
分子量 |
297.3 g/mol |
IUPAC名 |
3,4,5-triphenyl-1,2-oxazole |
InChI |
InChI=1S/C21H15NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15H |
InChIキー |
ZVOMKZHDZNGXPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
22020-72-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)



![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)


![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)


![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)
![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)